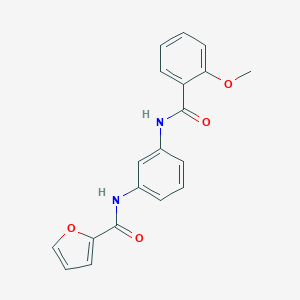![molecular formula C18H20N2O2 B246303 3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one is a chemical compound with a molecular formula C23H24N2O2. It is also known as AG-1478, a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes.
Mechanism of Action
3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one acts as a competitive inhibitor of EGFR tyrosine kinase activity. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. This compound has also been shown to inhibit angiogenesis, induce apoptosis, and promote differentiation in various cell types.
Advantages and Limitations for Lab Experiments
The use of 3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one in lab experiments has several advantages and limitations. One advantage is its high selectivity for EGFR tyrosine kinase activity, which allows for the specific inhibition of EGFR signaling pathways. Another advantage is its ability to inhibit cell proliferation, migration, and invasion in various cancer cell lines. However, one limitation is its potential off-target effects, which may affect other signaling pathways. Another limitation is its relatively low solubility, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the use of 3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one in scientific research. One direction is the investigation of its potential use in combination with other targeted therapies for cancer treatment. Another direction is the study of its effects on EGFR mutations and resistance to EGFR inhibitors. Additionally, the development of new analogs with improved solubility and selectivity may also be a future direction for this compound.
Synthesis Methods
The synthesis of 3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one involves the reaction of 2-cyclohexen-1-one with 2-nitroaniline to form 3-{2-[(2-nitrophenyl)amino]cyclohex-2-en-1-ylidene}-2,3-dihydro-1H-inden-1-one. This intermediate is then reduced to 3-{2-[(3-amino-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one using hydrogen gas and a palladium catalyst. Finally, the product is oxidized to form 3-{2-[(3-oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one.
Scientific Research Applications
3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one has been widely used in scientific research to investigate the role of EGFR in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. This compound has also been used to study the role of EGFR in the regulation of angiogenesis, apoptosis, and differentiation.
properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-[2-[(3-oxocyclohexen-1-yl)amino]anilino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H20N2O2/c21-15-7-3-5-13(11-15)19-17-9-1-2-10-18(17)20-14-6-4-8-16(22)12-14/h1-2,9-12,19-20H,3-8H2 |
InChI Key |
IZYYZYBDPSJVFK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2NC3=CC(=O)CCC3 |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2NC3=CC(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)




